molecular formula C10H15N3O5 B085236 N4-Methylcytidine CAS No. 10578-79-7

N4-Methylcytidine

Katalognummer: B085236
CAS-Nummer: 10578-79-7
Molekulargewicht: 257.24 g/mol
InChI-Schlüssel: LZCNWAXLJWBRJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N4-Methylcytidine (m4C) is a post-transcriptional RNA modification where a methyl group is added to the N4 position of cytidine. It is found in diverse RNA types, including mitochondrial rRNA, and plays critical roles in RNA stability, ribosome biogenesis, and translational fidelity . For example, METTL15 catalyzes m4C839 methylation in human mitochondrial 12S rRNA, which is essential for mitoribosome assembly and oxidative phosphorylation . Structurally, m4C retains Watson-Crick base pairing with guanine (C:G), allowing it to integrate into RNA duplexes without major destabilization . However, its dimethylated counterpart, N4,N4-dimethylcytidine (m42C), disrupts canonical base pairing, leading to reduced duplex stability .

Vorbereitungsmethoden

Chemical Synthesis of N4-Methylcytidine

The chemical synthesis of m⁴C involves selective methylation at the N4-position of cytidine. Two primary strategies dominate the literature: phosphoramidite-based solid-phase synthesis and solution-phase methylation .

Phosphoramidite Approach for RNA Oligonucleotide Incorporation

The phosphoramidite method is widely used to incorporate m⁴C into RNA strands. Starting with partially protected cytidine, the N4-position is methylated using methyl iodide (MeI) in the presence of sodium hydride (NaH) as a base . For example, 2'-O-tert-butyldimethylsilyl-cytidine is treated with MeI in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature over 24 hours . The methylated product is then converted into a phosphoramidite building block by introducing a 5'-O-dimethoxytrityl (DMT) group and a 3'-O-cyanoethyl-N,N-diisopropylphosphoramidite moiety .

Key Reaction Conditions

ReagentMolar RatioTemperatureTimeYield
Cytidine derivative1.0 equiv0°C → 25°C24 h82%
MeI4.0 equiv
NaH5.0 equiv

This method ensures high regioselectivity, with the silyl protecting groups preventing undesired side reactions at the 2' and 5' hydroxyl positions .

Solution-Phase Methylation of Cytidine

In solution-phase synthesis, unprotected cytidine is directly methylated using dimethyl sulfate (DMS) or MeI under alkaline conditions. A study demonstrated that treating cytidine with DMS in sodium bicarbonate buffer (pH 10) at 37°C for 2 hours achieves ~70% methylation efficiency . However, this method requires rigorous purification to separate m⁴C from over-methylated byproducts like N4,N4-dimethylcytidine (m⁴₂C) .

Enzymatic Methylation via METTL15

The human methyltransferase METTL15 catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the N4-position of cytidine in mitochondrial 12S rRNA . Recombinant METTL15, when incubated with cytidine-rich RNA substrates and SAM, introduces m⁴C with high specificity under physiological conditions (37°C, pH 7.5) . While enzymatic methods avoid harsh chemicals, they are limited to RNA contexts and require post-reaction HPLC purification to isolate m⁴C .

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude reaction mixtures are purified using reverse-phase HPLC with a C18 column. A gradient of 5–35% acetonitrile in 50 mM triethylammonium acetate (TEAA) buffer (pH 6.8) effectively separates m⁴C from unmodified cytidine and dimethylated derivatives . The retention time for m⁴C is typically 14–16 minutes under these conditions .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR confirm methylation success. Key spectral features include:

  • N4-CH₃ protons : δ 3.10 ppm (singlet, 3H) .

  • C4 carbon : δ 158.2 ppm (shifted upfield by 2.3 ppm vs. cytidine) .

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) of m⁴C shows a [M+H]⁺ ion at m/z 258.2 (calculated 258.1) .

ParameterValue
SolventDMSO
Concentration10 mM
Storage Temperature–80°C
Stability6 months

Functional and Structural Insights

Base Pairing Stability

UV melting studies reveal that m⁴C forms stable Watson-Crick pairs with guanine, with a melting temperature (Tₘ) reduction of only 1–2°C compared to unmodified C:G pairs . In contrast, m⁴₂C destabilizes duplexes by 8–10°C due to a wobble-like pairing conformation .

Reverse Transcription Fidelity

HIV-1 reverse transcriptase misincorporates thymine opposite m⁴C at a rate 15× higher than unmodified cytidine, whereas AMV-RT shows higher fidelity . This highlights m⁴C’s role in modulating mutagenesis in viral genomes.

Analyse Chemischer Reaktionen

Structural Impact of m4C in RNA Duplexes

X-ray crystallography and molecular dynamics simulations reveal:

Enzymatic Recognition and Functional Consequences

m4C impacts reverse transcription (RT) fidelity and enzyme binding:

  • HIV-1 RT : Incorporates thymine opposite m4C, inducing G→T mutations due to methyl steric effects .

  • High-fidelity RTs (e.g., AMV-RT) : Retain C:T discrimination but exhibit reduced elongation efficiency (30–50% inhibition) .

EnzymeMismatch Frequency (m4C vs. C)Elongation Efficiency (%)Reference
HIV-1 RT4.8× higher (C→T)65
AMV-RTNo significant change50

Methylation-Dependent RNA-Protein Interactions

  • Ribosomal RNA (rRNA) : m4C in human mitochondrial 12S rRNA (position m.839) is critical for mitoribosome biogenesis. METTL15 catalyzes this modification, and its loss reduces mitochondrial translation efficiency by 60% .

  • Bacterial systems : N4-methylation in E. coli rRNA by RsmH methyltransferase enhances ribosome assembly under stress .

Comparative Analysis of m4C vs. m4²C Modifications

Dimethylation at N4 (m4²C) further destabilizes RNA duplexes:

  • Thermostability : ΔTm=812C\Delta T_m=8–12^\circ C reduction compared to m4C .

  • Base pairing : Shifts Watson-Crick pairing to wobble-like configurations (e.g., C:A mismatches) .

Parameterm4Cm4²CReference
TmT_m Reduction2.5–4.0°C8–12°C
Predominant PairingC:G (Watson-Crick)C:A (wobble)

Analytical Characterization Techniques

  • Mass spectrometry (LC-MS/MS) : Quantifies m4C in mitochondrial RNA with 0.1 pmol sensitivity .

  • X-ray crystallography : Resolves methyl-induced helical distortions at 1.8 Å resolution .

Biological Implications of m4C Methylation

  • Mitochondrial function : METTL15-mediated m4C in 12S rRNA is essential for oxidative phosphorylation (40% ATP reduction in knockout cells) .

  • Viral evolution : m4C in viral RNA increases mutation rates during replication, facilitating immune evasion .

This synthesis of chemical and functional data underscores m4C’s dual role as a structural modulator and epigenetic regulator across biological systems. Its context-dependent effects on RNA stability and protein interactions highlight the need for precise chemical mapping in therapeutic and synthetic biology applications.

Wissenschaftliche Forschungsanwendungen

Role in RNA Modifications

N4-methylcytidine is primarily recognized for its role in the modification of RNA molecules. Research has shown that m^4C affects the stability and function of RNA, influencing processes such as:

  • Base Pairing and Stability : Studies indicate that m^4C retains regular base pairing with guanine (G) in RNA duplexes, contributing to the stability of RNA structures. However, when methylated at both N4 and N2 positions (m^4^2C), it disrupts traditional C:G pairing, leading to decreased duplex stability and altered base pairing specificity .
  • Mitochondrial Function : The enzyme METTL15 has been identified as crucial for introducing m^4C into mitochondrial rRNA, which is essential for mitochondrial protein synthesis and ribosome biogenesis. Defects in this modification can lead to mitochondrial disorders, highlighting the potential for targeting METTL15 in therapeutic interventions for such diseases .

Epigenetic Regulation in DNA

In DNA, N4-methylcytosine (4mC) serves as an epigenetic mark that significantly influences gene expression and genome stability. Its applications include:

  • Gene Regulation : 4mC modifications are involved in regulating gene expression patterns during development and cellular differentiation. The presence of 4mC can affect transcriptional activity by altering chromatin structure or recruiting specific binding proteins .
  • Disease Mechanisms : The identification and analysis of 4mC sites are critical for understanding various diseases, including cancer. Abnormal patterns of DNA methylation can lead to dysregulation of gene expression associated with tumorigenesis .

Detection and Analysis Techniques

The study of m^4C and 4mC has been facilitated by advanced detection methods:

  • Deep Learning Approaches : Recent advancements in deep learning have enabled more accurate predictions of methylation sites across genomes. For instance, models like DeepDNA4mC utilize hybrid architectures to enhance the identification of 4mC sites, demonstrating improved performance over traditional methods .
  • Experimental Techniques : Various experimental methodologies have been employed to detect 4mC modifications, including methylation-specific PCR, mass spectrometry, and single-molecule real-time sequencing (SMRT). These techniques allow researchers to analyze methylation patterns across different species efficiently .

Case Study 1: METTL15 and Mitochondrial Disorders

Research has shown that mutations affecting METTL15 can disrupt m^4C modification in mitochondrial rRNA, leading to impaired mitochondrial function and associated diseases. This case underscores the potential for developing targeted therapies aimed at correcting these modifications to restore normal mitochondrial function .

Case Study 2: Epigenetic Landscape in Cancer

A study investigating the role of 4mC in cancer revealed that specific patterns of DNA methylation could serve as biomarkers for early detection and prognosis. By employing advanced sequencing techniques alongside machine learning models, researchers were able to identify critical regulatory elements affected by aberrant 4mC modifications .

Wirkmechanismus

The mechanism of action of N4-Methylcytidine involves its incorporation into RNA, where it affects the base pairing and stability of the RNA molecule. The methylation at the nitrogen-4 position can influence the folding and function of RNA, thereby regulating gene expression and other cellular processes. The molecular targets include various RNA molecules and the enzymes involved in RNA processing .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cytidine Modifications

Cytidine modifications are diverse, with methylation occurring at different positions (N3, N4, C5) or the ribose (2′-O). Below is a detailed comparison of m4C with key analogues:

Structural and Base-Pairing Properties

Modification Position Base Pairing Structural Impact
m4C N4 Retains C:G pairing Minimal distortion; maintains duplex stability
m42C N4,N4 Wobble-like pairing (C:G/C:A) Disrupts Watson-Crick geometry; reduces stability by ~10°C
m3C N3 Weak/no pairing Severe destabilization (ΔTm ~20°C); induces helical distortions
m5C C5 C:G pairing Stabilizes duplex (ΔTm +1–3°C); enhances RNA-protein interactions
Cm (2′-O-Me) Ribose Standard pairing Stabilizes duplex (ΔTm +2–4°C); resists nucleases

Key Findings :

  • m4C and m5C preserve duplex integrity, while m42C and m3C destabilize RNA structures .
  • m42C’s double methylation forces a conformational shift, enabling mismatches (e.g., C:A) and reducing coding fidelity during reverse transcription .

Enzymatic Recognition and Functional Roles

Modification Enzymes Affected Biological Role
m4C METTL15, Reverse Transcriptases (RT) Mitochondrial ribosome biogenesis; induces C→T mutations in low-fidelity RT
m3C AMV-RT, HIV-RT Halts DNA synthesis in high-fidelity RT; linked to tRNA and mRNA regulation
m5C DNMT2, NSUN2 mRNA stability, protein translation; implicated in development and cancer
Cm Ribonucleases Stabilizes siRNA/miRNA; used in therapeutics for nuclease resistance

Key Findings :

  • m4C is critical for mitochondrial function but can introduce mutations in viral reverse transcription .
  • m3C disrupts RT processivity, making it a tool for studying RNA-protein interactions .

Key Findings :

  • m4C and m42C require specialized phosphoramidite chemistry for RNA incorporation, limiting their use in high-throughput studies .
  • Cm is synthetically accessible, enabling its use in RNA therapeutics .

Biologische Aktivität

N4-Methylcytidine (m4C) is a significant RNA modification that plays crucial roles in various biological processes, including gene expression regulation, RNA stability, and the fidelity of reverse transcription. This article explores the biological activity of m4C, focusing on its mechanisms, effects on nucleic acid interactions, and implications in cellular functions.

Overview of this compound

This compound is a methylated form of cytidine where a methyl group is added to the nitrogen atom at the fourth position of the cytosine base. This modification is found in both RNA and DNA, predominantly in prokaryotes but also in eukaryotic systems. The presence of m4C has been linked to various biological functions, including epigenetic regulation and modulation of RNA structure and function.

Base Pairing and Structural Stability

Research has demonstrated that m4C retains a regular base pairing pattern with guanine (G) in RNA duplexes. However, its presence can subtly influence base pairing stability and specificity. For instance, studies using X-ray crystallography and molecular dynamics simulations showed that while m4C maintains the C:G pairing, it can also disrupt hydrogen bonding under certain conformations, particularly when dimethylated to form m42C .

The following table summarizes the effects of m4C on base pairing:

ModificationBase Pairing StabilitySpecificity ImpactEnzyme Recognition
m4CMinimal disruptionVariableRetained
m42CDisrupts C:G pairingReduced fidelityAltered

Role in Gene Expression

This compound is implicated in fine-tuning gene expression. Its incorporation into RNA can affect the efficiency and fidelity of transcription and reverse transcription processes. For example, reverse transcriptases with higher fidelity may either incorporate m4C normally or completely inhibit DNA synthesis depending on the enzyme used . This suggests that m4C acts as a molecular mechanism to modulate genetic information transfer.

Epigenetic Regulation

In addition to its role in RNA metabolism, m4C serves as an epigenetic mark that can influence gene expression patterns. It is involved in cellular processes such as DNA replication fidelity and repair mechanisms. The identification of N4-methylcytosine sites across genomes has been enhanced by machine learning tools, which have improved our understanding of its distribution and functional significance .

Case Studies

  • Mitochondrial Function : A study identified METTL15 as the primary enzyme responsible for introducing m4C into mitochondrial rRNA. This modification is critical for mitochondrial protein synthesis and ribosome biogenesis. Deficiencies in m4C modification were linked to disorders of mitochondrial respiration, highlighting its importance in cellular energy metabolism .
  • Bacterial Systems : Research has shown that bacterial N4-methylcytosine marks can be transferred to eukaryotic DNA through horizontally transferred methyltransferases. This indicates a potential evolutionary mechanism whereby prokaryotic modifications influence eukaryotic gene regulation .

Research Findings

Recent studies have focused on developing computational tools for genome-wide identification of 4mC sites, revealing its significant role in maintaining genome stability and regulating gene expression . The findings emphasize the necessity for accurate prediction methods to elucidate the biological functions associated with 4mC.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for detecting and quantifying m4C in RNA?

  • Methodological Answer : m4C detection relies on antibodies (e.g., recombinant Anti-m4C [EPR-19850-108]) optimized for immunoprecipitation (IP) and ELISA. For IP, 0.2 µg of antibody coated onto magnetic beads (e.g., Dynabeads®) efficiently enriches m4C-modified RNA . ELISA requires antibody concentrations between 0.005–4 µg/ml. Cross-reactivity controls are critical due to structural similarities with other cytidine modifications. Confirmatory methods include mass spectrometry or reverse transcription (RT) assays using enzymes like HIV-1 RT, which show reduced fidelity when encountering m4C .

Q. What is the biological significance of m4C in mitochondrial RNA?

  • Methodological Answer : m4C is essential for mitochondrial ribosome biogenesis. METTL15, the human methyltransferase responsible for m4C deposition in mitochondrial 12S rRNA, is required for proper mitoribosome assembly. Knockout studies in cell lines demonstrate disrupted mitochondrial translation and respiratory chain defects. Experimental validation involves CRISPR-Cas9-mediated METTL15 deletion followed by ribosome profiling and metabolic flux analysis .

Q. How does m4C influence RNA stability and base-pairing interactions?

  • Methodological Answer : Structural studies using X-ray crystallography and molecular dynamics simulations reveal that m4C retains Watson-Crick base pairing with guanine, causing minimal distortion in RNA duplex stability (ΔTm ≈ 1–2°C). In contrast, N4,N4-dimethylcytidine (m42C) destabilizes duplexes by shifting to wobble pairing, reducing thermal stability by >5°C. Experimental workflows include synthesizing modified RNA oligonucleotides and comparing melting temperatures (Tm) via UV spectrophotometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in m4C’s role in reverse transcription fidelity?

  • Methodological Answer : m4C induces G-to-T mutations during RT with HIV-1 RT due to misincorporation of dATP. However, high-fidelity enzymes like AMV RT show accurate dGTP incorporation. To address discrepancies, researchers should:

  • Compare RT enzyme processivity using primer extension assays.
  • Validate findings with orthogonal methods (e.g., nanopore sequencing or LC-MS/MS).
  • Control for RNA secondary structures, which may exacerbate enzyme errors .

Q. What strategies optimize the identification of METTL15’s interaction partners in m4C deposition?

  • Methodological Answer : Co-immunoprecipitation (Co-IP) coupled with quantitative proteomics (e.g., SILAC or TMT labeling) identifies METTL15 interactors. Key steps:

Overexpress FLAG-tagged METTL15 in HEK293T cells.

Perform crosslinking (e.g., formaldehyde) to preserve transient interactions.

Validate candidates via CRISPR-Cas9 knockout and m4C quantification using RNA immunoprecipitation (RIP)-qPCR .

Q. How do m4C modifications affect RNA-protein binding in mitochondrial gene regulation?

  • Methodological Answer : Use RNA electrophoretic mobility shift assays (EMSAs) with mitochondrial lysates and m4C-modified RNA probes. For example:

  • Synthesize 12S rRNA fragments with/without m4C.
  • Incubate with mitochondrial extracts and resolve complexes via native PAGE.
  • Identify bound proteins via mass spectrometry.
  • Compare binding affinities using surface plasmon resonance (SPR) .

Q. What computational tools predict m4C methylation sites in novel RNA sequences?

  • Methodological Answer : Machine learning models (e.g., SVM or deep neural networks) trained on validated m4C sites from mitochondrial rRNA datasets. Input features include sequence context, secondary structure (predicted by RNAfold), and conservation scores. Cross-validation requires orthogonal experimental data (e.g., antibody-based RIP-seq) to avoid overfitting .

Q. Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in m4C antibody-based assays?

  • Methodological Answer :

  • Use recombinant antibodies (e.g., ab211494) for consistency.
  • Normalize IP/ELISA data using spike-in controls (e.g., synthetic m4C-modified RNA).
  • Include negative controls (unmodified RNA) and positive controls (e.g., mitochondrial rRNA from wild-type vs. METTL15-KO cells) .

Q. What metadata standards are essential for sharing m4C-related datasets?

  • Methodological Answer : Adhere to FAIR principles:

  • Provenance : Document RNA extraction protocols, antibody lots, and RT enzyme sources.
  • Experimental Conditions : Report buffer compositions, incubation times, and instrument settings.
  • Data Repositories : Use domain-specific repositories (e.g., GEO for sequencing data, PRIDE for proteomics) with structured metadata templates .

Q. Controversies and Emerging Directions

Q. Is m4C a dynamic modification regulated by cellular stress, and how can this be tested?

  • Methodological Answer : Hypothesize that stress (e.g., hypoxia) alters m4C levels. Experimental design:
  • Treat cells with stressors (e.g., 1% O₂, rotenone).
  • Quantify m4C via LC-MS/MS or antibody-based assays.
  • Correlate with METTL15 expression (western blot) and mitochondrial function (Seahorse assays).
  • Use inhibitors (e.g., cycloleucine) to probe methyltransferase activity dependence .

Eigenschaften

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCNWAXLJWBRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80319304
Record name N4-Methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80319304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10578-79-7, 13491-42-4
Record name NSC518744
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC343653
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343653
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N4-Methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80319304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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